

4-Ethyl-3-iodobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Ethyl-3-iodobenzoic acid*

Cat. No.: B182863

[Get Quote](#)

CAS Number: 103441-03-8

This technical guide provides a comprehensive overview of **4-Ethyl-3-iodobenzoic acid**, a key intermediate in the synthesis of biologically active molecules. The document is intended for researchers, scientists, and drug development professionals, offering available data on its properties, synthesis, and its role in the development of potential anticancer agents.

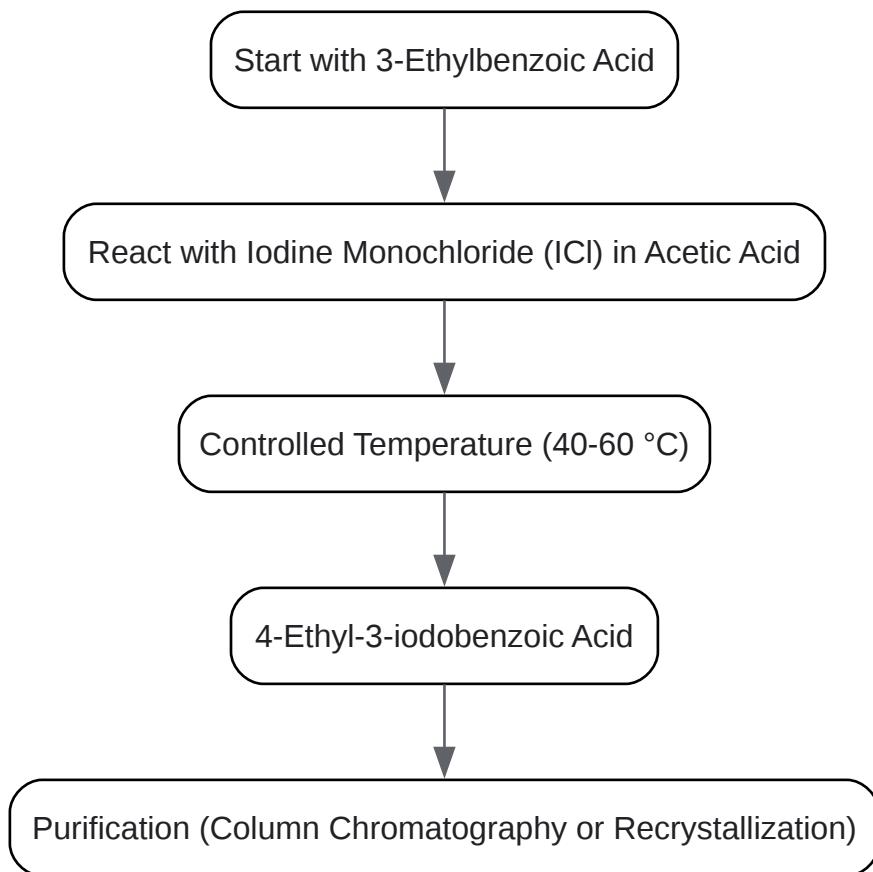
Chemical and Physical Properties

While specific experimental data for the physical properties of **4-Ethyl-3-iodobenzoic acid** are not readily available in public databases, the fundamental chemical properties have been established.

Table 1: Core Properties of **4-Ethyl-3-iodobenzoic acid**

Property	Value
CAS Number	103441-03-8
Molecular Formula	C ₉ H ₉ IO ₂
Molecular Weight	276.07 g/mol

Note: Experimental values for melting point, boiling point, and solubility are not available in the reviewed literature.

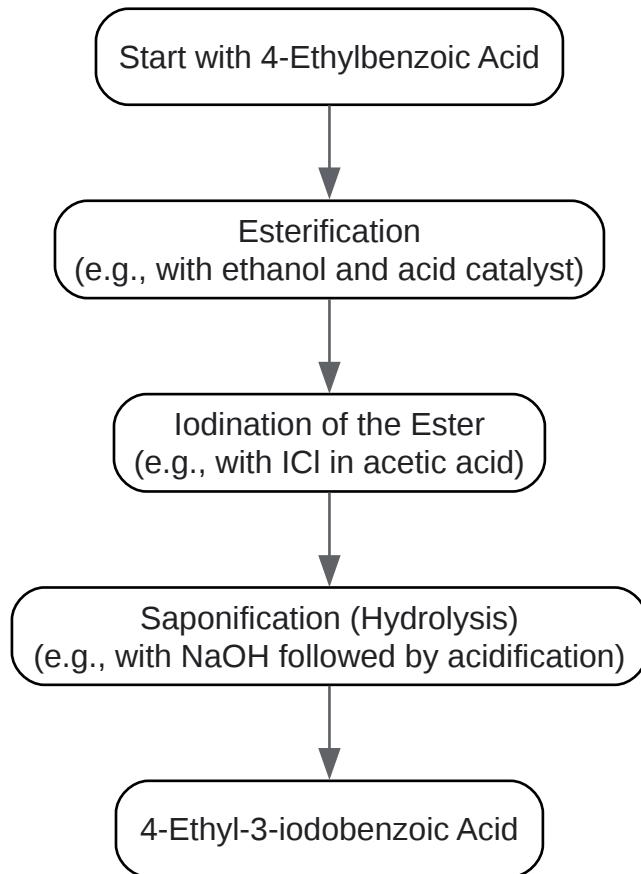

Synthesis and Experimental Protocols

4-Ethyl-3-iodobenzoic acid can be synthesized through multiple routes, primarily involving the iodination of an ethylbenzoic acid precursor. While a detailed, step-by-step protocol for its specific synthesis is not explicitly published, the following general methodologies are described in the literature.

Synthesis via Iodination of 3-Ethylbenzoic Acid

A common approach involves the direct iodination of 3-ethylbenzoic acid.

Experimental Workflow:


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Ethyl-3-iodobenzoic acid** from 3-Ethylbenzoic acid.

Multi-step Synthesis from 4-Ethylbenzoic Acid

An alternative route begins with 4-ethylbenzoic acid and proceeds through a three-step process to ensure regioselective iodination.

Experimental Workflow:

[Click to download full resolution via product page](#)

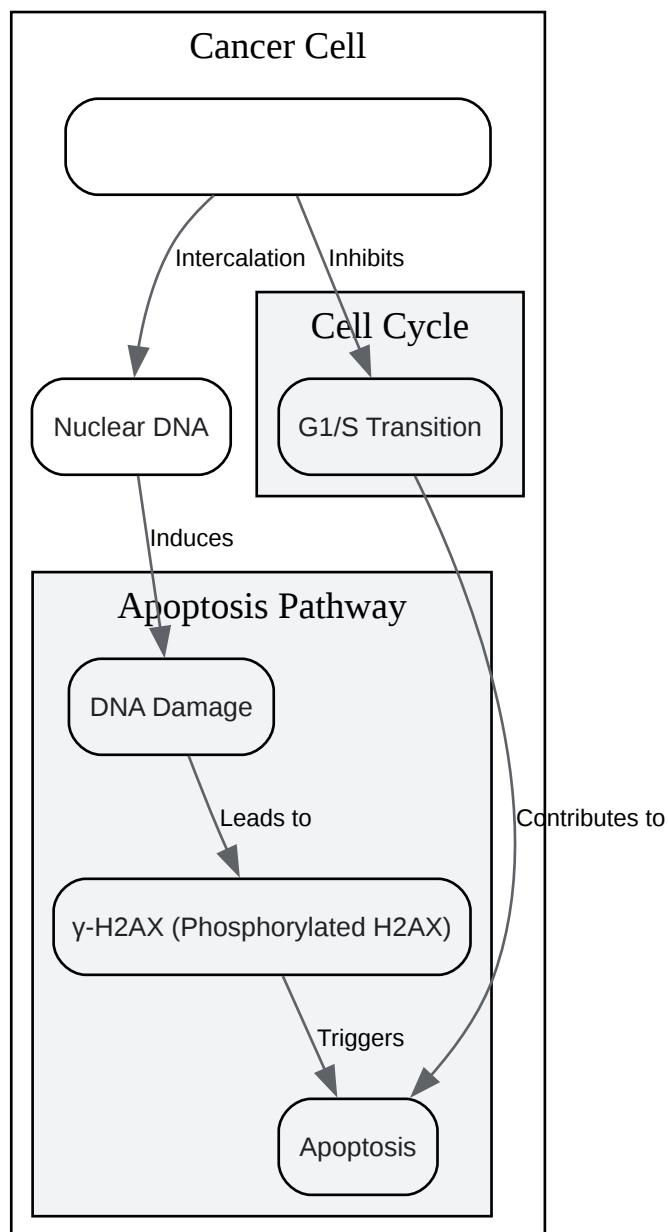
Caption: Multi-step synthesis of **4-Ethyl-3-iodobenzoic acid** starting from 4-Ethylbenzoic acid.

Note on Purification: Purification of the final product is typically achieved through standard laboratory techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for **4-Ethyl-3-iodobenzoic acid** is not available in the surveyed literature and databases. Characterization of this compound would require experimental analysis.

Biological Activity and Applications


4-Ethyl-3-iodobenzoic acid serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the field of oncology.

Precursor to Anticancer Tetrahydroacridine Derivatives

Research has demonstrated the use of **4-Ethyl-3-iodobenzoic acid** in the synthesis of a series of novel tetrahydroacridine derivatives. These derivatives have shown significant cytotoxic activity against human lung adenocarcinoma (A549) and colorectal adenocarcinoma (HT-29) cell lines.[\[1\]](#)

The proposed mechanism of action for these tetrahydroacridine derivatives involves multiple cellular pathways, ultimately leading to cancer cell death.

Signaling Pathway of Tetrahydroacridine Derivatives:

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for tetrahydroacridine derivatives synthesized from **4-Ethyl-3-iodobenzoic acid** in cancer cells.

The key events in this pathway include:

- DNA Intercalation: The planar structure of the tetrahydroacridine core allows it to insert between the base pairs of DNA.[\[1\]](#)

- Cell Cycle Arrest: This interaction with DNA disrupts its replication and leads to an arrest of the cell cycle in the G0/G1 phase.[1]
- Induction of Apoptosis: The DNA damage caused by the derivative triggers a cellular stress response, including the phosphorylation of the histone variant H2AX (to form γ -H2AX), a marker of DNA double-strand breaks. This damage ultimately activates the apoptotic cascade, leading to programmed cell death.[1]

Potential as an Enzyme Inhibitor

As a halogenated benzoic acid derivative, **4-Ethyl-3-iodobenzoic acid** has the potential to act as an enzyme inhibitor. The presence of the iodine atom can facilitate interactions with biological targets through halogen bonding. However, specific enzyme targets for this compound have not been identified in the available literature.

Conclusion

4-Ethyl-3-iodobenzoic acid is a valuable synthetic intermediate, most notably for the creation of potent anticancer tetrahydroacridine derivatives. While a comprehensive dataset of its physical and spectroscopic properties is not currently available, its synthetic utility is evident. Further research into the characterization of this compound and the exploration of its potential as an enzyme inhibitor could open new avenues in drug discovery and development. The information provided in this guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [4-Ethyl-3-iodobenzoic Acid: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b182863#4-ethyl-3-iodobenzoic-acid-cas-number-and-properties\]](https://www.benchchem.com/product/b182863#4-ethyl-3-iodobenzoic-acid-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com